molecular formula C19H12N2O4 B5815615 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole

2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole

Cat. No.: B5815615
M. Wt: 332.3 g/mol
InChI Key: HZKKAQJPNDZFPD-UHFFFAOYSA-N
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Description

2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring fused with a phenyl group substituted with a nitrophenoxy group

Properties

IUPAC Name

2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-21(23)14-7-11-16(12-8-14)24-15-9-5-13(6-10-15)19-20-17-3-1-2-4-18(17)25-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKKAQJPNDZFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole typically involves the following steps:

    Nitration: The starting material, phenol, undergoes nitration to form 4-nitrophenol.

    Etherification: 4-nitrophenol is then reacted with 4-bromophenol in the presence of a base to form 4-(4-nitrophenoxy)phenol.

    Cyclization: The final step involves the cyclization of 4-(4-nitrophenoxy)phenol with o-aminobenzoic acid under acidic conditions to form 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 2-[4-(4-aminophenoxy)phenyl]-1,3-benzoxazole.

    Substitution: Various substituted benzoxazole derivatives.

    Oxidation: Oxidized benzoxazole derivatives.

Scientific Research Applications

2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer effects. The benzoxazole ring structure also plays a role in its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-nitrophenoxy)phenyl]-1,3-thiazole: Similar structure but contains a thiazole ring instead of a benzoxazole ring.

    4-[4-(4-nitrophenoxy)phenyl]-1,2,4-triazole: Contains a triazole ring, offering different chemical properties and biological activities.

Uniqueness

2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is unique due to its specific benzoxazole ring structure, which imparts distinct chemical and biological properties

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